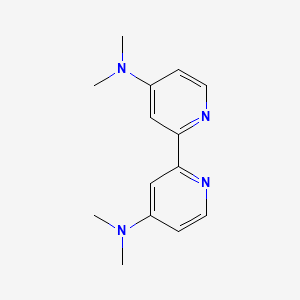

4,4'-Dimethylamino-2,2'-bipyridine

Description

Overview of Bipyridine Ligands in Coordination Chemistry and Materials Science

Bipyridine ligands are a class of organic compounds composed of two interconnected pyridyl rings. wikipedia.org Among the various isomers, 2,2'-bipyridine (B1663995) is a prominent chelating agent in coordination chemistry, readily forming stable complexes with a wide array of metal ions. wikipedia.orgresearchgate.netnih.gov This ability to bind to metals has made them indispensable in the development of functional materials with tailored electronic, optical, and magnetic properties. alfachemic.com

The versatility of bipyridine ligands stems from their robust nature, ease of functionalization, and their capacity to participate in electron and energy transfer processes when complexed with metals. wikipedia.orgresearchgate.net These characteristics have led to their widespread use in diverse areas such as catalysis, supramolecular chemistry, and the creation of luminescent materials. researchgate.netalfachemic.com The stability and reactivity of the resulting metal complexes can be fine-tuned by modifying the bipyridine structure, a feature that has been extensively exploited by researchers.

Distinctive Features and Research Significance of 4,4'-Disubstituted-2,2'-bipyridine Derivatives

The strategic placement of substituent groups on the 4 and 4' positions of the 2,2'-bipyridine core significantly influences the electronic properties of the ligand and its corresponding metal complexes. These modifications can alter the ligand's electron-donating or electron-withdrawing capabilities, thereby impacting the stability, redox potentials, and photophysical behavior of the metal complexes. researchgate.net

The introduction of substituents at the 4,4'-positions has been a key strategy in designing ligands for specific applications. For instance, the electron-donating or withdrawing nature of these groups can tune the energy levels of the metal complex, which is crucial for applications in photoredox catalysis and dye-sensitized solar cells. beilstein-journals.orgcitedrive.com The ability to systematically modify these properties has made 4,4'-disubstituted-2,2'-bipyridine derivatives a focal point of research in the development of new functional materials. acs.org

Specific Research Focus on 4,4'-Dimethylamino-2,2'-bipyridine: Current State and Emerging Directions

Within the family of 4,4'-disubstituted bipyridines, this compound (DMABP) stands out due to the strong electron-donating nature of its dimethylamino groups. biosynth.com This feature enhances the electron density on the bipyridine framework, which in turn affects the properties of its metal complexes.

Current research on DMABP is exploring its potential in several key areas:

Photoredox Catalysis: The electron-rich nature of DMABP makes its metal complexes, particularly with ruthenium and iridium, potent photocatalysts. beilstein-journals.orgacs.org These catalysts can facilitate a variety of organic transformations under mild, visible-light-mediated conditions, offering greener and more efficient synthetic routes. acs.orgsigmaaldrich.com

Luminescent Materials: Metal complexes of DMABP often exhibit interesting luminescent properties. nih.govacs.org The strong electron-donating groups can influence the energy of metal-to-ligand charge transfer (MLCT) transitions, leading to tunable emission characteristics. uoa.gr This makes them promising candidates for applications in bioimaging and sensor technology.

Dye-Sensitized Solar Cells (DSSCs): The electronic properties of DMABP-containing ruthenium complexes are being investigated for their potential to improve the efficiency of DSSCs. nih.govresearchgate.net The ligand's ability to modulate the dye's absorption spectrum and facilitate efficient electron injection into the semiconductor material is a key area of study. researchgate.netresearchgate.net

Emerging research is focused on the synthesis of novel DMABP derivatives and the exploration of their coordination chemistry with a wider range of metals. The goal is to further refine their properties for targeted applications, pushing the boundaries of what is possible in catalysis, materials science, and renewable energy technologies.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C14H18N4 | chemicalbook.comnih.gov |

| Molecular Weight | 242.32 g/mol | chemicalbook.com |

| CAS Number | 85698-56-2 | chemicalbook.comruixibiotech.com |

| Appearance | Colorless solid | ruixibiotech.com |

| Solubility | Soluble in water and organic solvents | ruixibiotech.com |

| IUPAC Name | N4,N4,N4',N4'-tetramethyl-[2,2'-bipyridine]-4,4'-diamine | sigmaaldrich.com |

Interactive Data Table: Synthetic Routes for this compound

| Starting Material | Reagents and Conditions | Yield | Reference |

| 4,4'-Diamino-2,2'-bipyridine | Dimethyl sulfoxide, formic acid, triethylamine (B128534) at 125°C for 120h under inert atmosphere | 93% | chemicalbook.com |

| 2-Bromo-4-dimethylaminopyridine and 4-N,N-Dimethylamino-2-(tributylstannyl)-pyridine | - | - | chemicalbook.com |

| 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide | Pd/C, ethanol, hydrazine (B178648) hydrate | - | researchgate.netuniversityofgalway.ie |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-17(2)11-5-7-15-13(9-11)14-10-12(18(3)4)6-8-16-14/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHULFFMBCBEJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)C2=NC=CC(=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234985 | |

| Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85698-56-2 | |

| Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085698562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Dimethylamino 2,2 Bipyridine and Its Functional Derivatives

Direct Synthesis Routes to 4,4'-Dimethylamino-2,2'-bipyridine

Direct synthesis focuses on constructing the final molecule from precursors that already contain the bipyridine framework or can be readily converted to it.

A primary and efficient method for synthesizing this compound is the reductive methylation of 4,4'-diamino-2,2'-bipyridine. This transformation is a type of N-alkylation where the primary amino groups are converted to dimethylamino groups. One common method is the Eschweiler-Clarke reaction, which utilizes formic acid as the reducing agent and formaldehyde (B43269) source.

A documented procedure involves reacting 4,4'-diamino-2,2'-bipyridine with formic acid and triethylamine (B128534). chemicalbook.com This reaction is typically carried out at elevated temperatures in an inert atmosphere to yield the desired N,N,N',N'-tetramethylated product with high efficiency. chemicalbook.com

Table 1: Reaction Conditions for Reductive Methylation of 4,4'-diamino-2,2'-bipyridine

| Reagents | Temperature | Duration | Atmosphere | Yield | Reference |

| Formic acid, triethylamine | 125 °C | 120 h | Inert | 93% | chemicalbook.com |

This method is advantageous as it builds upon a readily available, symmetrical precursor and directly yields the target compound.

An alternative strategy involves the introduction of the dimethylamino groups onto a pre-formed bipyridine scaffold. This typically begins with a bipyridine molecule substituted with good leaving groups, such as halogens, at the 4 and 4' positions (e.g., 4,4'-dichloro-2,2'-bipyridine).

The process involves a nucleophilic aromatic substitution reaction where dimethylamine, or a suitable equivalent, displaces the leaving groups. While specific literature for the direct dimethylamination of 4,4'-dihalo-2,2'-bipyridines to produce the title compound is not abundant, the general principle is well-established in pyridine (B92270) chemistry. The quaternization of pyridine followed by amination with N,N-dimethylformamide (DMF) is a known method for producing 4-dimethylaminopyridine (B28879), illustrating a relevant transformation pathway. google.com

Functionalization and Derivatization of this compound

The this compound molecule can serve as a platform for creating more complex derivatives with tailored electronic and steric properties.

The direct functionalization of the this compound ring system with phosphonate (B1237965) or halogen groups is not widely documented. Synthetic strategies often rely on functionalizing a related bipyridine core first, followed by the introduction of the dimethylamino groups.

For instance, methods for halogenating and phosphonating 4,4'-dimethyl-2,2'-bipyridine (B75555) are well-established. orgsyn.orgorgsyn.org Halogenation of the methyl groups can be achieved, which can then be converted to phosphonates. orgsyn.org However, these methods target the exocyclic methyl groups and are not directly applicable to the N,N-dimethylamino groups of the title compound.

A more plausible, albeit multi-step, approach to a halogenated derivative would involve:

Synthesizing a polyhalogenated 4,4'-bipyridine (B149096) or 2,2'-bipyridine (B1663995). nih.gov

Performing a selective nucleophilic substitution of two halogen atoms with dimethylamine.

This indirect route highlights the synthetic challenges in directly functionalizing the electron-rich aromatic core of this compound without affecting the existing amino groups.

Quaternization involves the alkylation of the nitrogen atoms within the pyridine rings, transforming the neutral bipyridine into a cationic species. This process significantly alters the electronic properties of the molecule. The quaternization of 4,4'-bipyridine to form viologens (N,N'-disubstituted salts) is a widely studied reaction. nih.govresearchgate.netnih.gov

Applying this to this compound, reaction with an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl (B1604629) bromide) would lead to the formation of mono- or di-quaternized salts. The reaction stoichiometry can be controlled to favor either the mono-quaternized product (one pyridinium (B92312) nitrogen) or the di-quaternized product (both pyridine nitrogens become pyridinium centers). The electron-donating dimethylamino groups at the 4 and 4' positions influence the nucleophilicity of the ring nitrogens, affecting the rate and conditions of the quaternization reaction.

Advanced Synthetic Techniques for Bipyridine Core Structures Relevant to this compound

Modern synthetic chemistry offers powerful tools for constructing the core 2,2'-bipyridine skeleton, which are essential for producing the necessary precursors for this compound. Transition-metal-catalyzed cross-coupling reactions are among the most versatile of these methods. researchgate.net

Key strategies include:

Ullmann Coupling: This classic method involves the copper-mediated homocoupling of a halopyridine.

Stille, Suzuki, and Negishi Couplings: These palladium-catalyzed reactions are highly efficient for forming C-C bonds. They can be used for either the homocoupling of a 2-halopyridine derivative (e.g., 2-bromo-4-chloropyridine) to form a symmetrical bipyridine, or the heterocoupling of two different pyridine fragments. researchgate.net For instance, a Negishi cross-coupling can be used to synthesize methyl-substituted bipyridines, which are precursors to other functional groups.

These advanced techniques allow for the modular and efficient assembly of highly functionalized bipyridine cores, which can then be converted into derivatives like this compound through subsequent reactions such as the reductive amination or nucleophilic substitution described previously.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Suzuki, Ullmann)

Metal-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, including the critical aryl-aryl bond that forms the 2,2'-bipyridine scaffold. The Negishi, Suzuki, and Ullmann reactions are powerful tools frequently employed for this purpose, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Negishi Coupling

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a highly effective method for preparing bipyridines. orgsyn.orgorgsyn.org This reaction is noted for its high yields, mild conditions, and remarkable tolerance for a wide range of functional groups, including the amino (NR2) group. orgsyn.orgorgsyn.org This tolerance makes it suitable for synthesizing amino-substituted bipyridines directly.

An efficient Negishi cross-coupling strategy uses tetrakis(triphenylphosphine)palladium(0) as a catalyst to couple organozinc pyridyl reagents with 2-bromo- or 2-chloropyridines, yielding a variety of substituted 2,2'-bipyridines in good to excellent yields (50–98%). organic-chemistry.org While bromo-substituted pyridines can react efficiently at room temperature, the less reactive chloro-pyridines often require heating. organic-chemistry.org This method can accommodate functional groups like alkyl, alkoxy, and esters, demonstrating its versatility. organic-chemistry.org

Table 1: Examples of Negishi Cross-Coupling for Bipyridine Synthesis

| Starting Materials | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine derivative, Pyridylzinc reagent | Pd(PPh3)4 | THF, Room Temp or Heat | Substituted 2,2'-Bipyridine | 50-98% | organic-chemistry.org |

| 2-Iodo-4-aminopyridine, Pyridylzinc halide | Pd(PPh3)4 | THF, Reflux | 4-Amino-2,2'-bipyridine derivative | 81% | orgsyn.org |

Suzuki Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide using a palladium catalyst, is another widely used method for C-C bond formation. mdpi.comnih.gov A significant historical challenge in applying this reaction to 2,2'-bipyridine synthesis was the instability of the required 2-pyridylboron compounds. researchgate.net However, the development of stabilized 2-pyridylboronic acid esters has largely overcome this issue, making Suzuki coupling a viable and efficient route for preparing functionalized 2,2'-bipyridines. researchgate.net In the context of greener chemistry, nickel-catalyzed Suzuki-Miyaura couplings in environmentally benign solvents like alcohols have also been developed, offering a more sustainable alternative to traditional palladium-based systems. nih.gov

Ullmann Coupling

The classic Ullmann reaction involves the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls. organic-chemistry.orgrsc.org This method typically requires high temperatures (often >200 °C) and a stoichiometric amount of copper. organic-chemistry.org While effective for creating symmetrical bipyridines from halopyridine precursors, the harsh conditions can limit its applicability for substrates with sensitive functional groups. rsc.org

More recent advancements have led to the development of milder Ullmann-type reactions. For instance, nickel-catalyzed reductive Ullmann couplings, using manganese as a reductant, can efficiently dimerize 2-chloropyridines under ligand-free conditions. nih.govnih.gov These modern variations have broadened the substrate scope and improved reaction efficiency under gentler conditions, making the Ullmann coupling a more versatile tool for bipyridine synthesis. rsc.org

A direct synthesis of this compound has been reported starting from 4,4'-diamino-2,2'-bipyridine, which can be prepared via cross-coupling methods. The diamino precursor is methylated using a mixture of formic acid and triethylamine at 125 °C, achieving a high yield of 93%. chemicalbook.com

Oxidative Homocoupling and Dimerization Strategies

Oxidative homocoupling provides a direct route to symmetrical bipyridines by dimerizing two pyridine units. These methods often rely on transition metal catalysts to facilitate the coupling of halopyridines or even the direct dimerization of the parent pyridine ring.

Nickel-catalyzed dimerization is a prominent strategy. For example, various substituted 2-chloropyridines can be efficiently coupled using a nickel catalyst with manganese powder serving as the terminal reductant. nih.gov This approach has been successfully used to synthesize ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) and 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) in a simple, ligand-free system. nih.gov Research comparing different synthetic routes has indicated that for symmetrical bipyridines, homocoupling reactions are often more efficient in terms of yield and simplicity compared to cross-coupling strategies. elsevierpure.com

While the direct oxidative homocoupling of 4-dimethylaminopyridine (DMAP) to form this compound is not extensively documented, studies on the oxidation of DMAP in other contexts show its reactivity. DMAP has been used as a catalyst in combination with benzyl bromide for the selective aerobic oxidation of methyl aromatics, where the electron-donating dimethylamino group enhances the catalytic activity compared to unsubstituted pyridine. mdpi.com This highlights the electronic influence of the dimethylamino group, a factor that would be crucial in any potential direct dimerization pathway.

Electrochemical Synthesis Methods

Electrochemical methods offer a sustainable and often highly efficient alternative to traditional chemical synthesis. These techniques use electrical current to drive redox reactions, which can enable unique transformations for the synthesis of bipyridine derivatives.

One prominent electrochemical approach is the nickel-catalyzed electroreductive homocoupling of halopyridines. mdpi.compleiades.online In this system, a Ni(0) species, often stabilized by a bipyridine ligand itself, is electrochemically generated and catalyzes the reductive coupling of 2- or 3-halopyridines to form the corresponding bipyridines. pleiades.online

Another innovative electrochemical method involves the intramolecular coupling of N,N'-dipyridylureas. mdpi.com In this process, electrolysis of the urea (B33335) derivative in a divided H-cell with graphite (B72142) electrodes leads to the formation of the bipyridine C-C bond. This procedure is operationally simple and can be applied to sterically hindered substrates, offering reactivity that is complementary to many metal-catalyzed coupling reactions. mdpi.com The conformational arrangement of the pyridine rings within the urea precursor is thought to promote the C-C bond formation following a single-electron reduction. mdpi.com These electrochemical strategies highlight a promising avenue for the synthesis of this compound, potentially from a precursor like 2-halo-4-dimethylaminopyridine.

Table 2: Electrochemical Synthesis of Bipyridine Derivatives

| Method | Starting Material | Key Reagents/Setup | Key Feature | Reference |

|---|---|---|---|---|

| Ni-Catalyzed Electroreductive Coupling | Halopyridines (PyX) | Ni(0)(bipy)2 catalyst, Fe or Zn anode | Homocoupling of halopyridines. | mdpi.compleiades.online |

| Intramolecular Coupling | N,N'-Dipyridylureas | Graphite electrodes, Divided H-cell, DMF | Effective for sterically hindered substrates. | mdpi.com |

Coordination Chemistry of 4,4 Dimethylamino 2,2 Bipyridine As a Ligand

Ligand Properties and Coordination Modes

Bidentate Chelating Capability and Resultant Chelate Ring Stability

Like its parent compound, 2,2'-bipyridine (B1663995), 4,4'-Dimethylamino-2,2'-bipyridine functions as a bidentate chelating agent. This means it binds to a central metal ion through its two nitrogen atoms, forming a stable ring structure known as a chelate ring. quora.comlibretexts.org The formation of this five-membered ring significantly enhances the thermodynamic stability of the resulting metal complex compared to analogous complexes with monodentate ligands. libretexts.orglibretexts.org This phenomenon, known as the chelate effect, is a fundamental principle in coordination chemistry. quora.comlibretexts.org The stability of the chelate ring is attributed to a favorable increase in entropy upon chelation. libretexts.org

Electronic Effects of Dimethylamino Substituents: Enhanced Electron-Donating Properties and Inductive Effects

The defining feature of this compound is the presence of dimethylamino (-N(CH₃)₂) groups at the 4 and 4' positions of the bipyridine rings. These substituents are strong electron-donating groups due to a combination of inductive and mesomeric effects. frontiersin.org The nitrogen atom's lone pair of electrons can be delocalized into the pyridine (B92270) ring's π-system, increasing the electron density on the ligand. frontiersin.orgnih.gov This enhanced electron-donating ability strengthens the σ-bond between the ligand's nitrogen atoms and the metal center. frontiersin.orgresearchgate.net

The strong electron-donating nature of the dimethylamino groups has a significant impact on the electronic properties of the resulting metal complexes. For instance, in manganese and rhenium carbonyl complexes, these groups lead to more negative reduction potentials compared to complexes with unsubstituted bipyridine. frontiersin.org This is because the increased electron density on the metal center makes it more difficult to reduce. frontiersin.org

Steric Influence of Methyl and Dimethylamino Groups on Metal Coordination

While the dimethylamino groups primarily exert a strong electronic influence, the methyl groups attached to the nitrogen atoms can also introduce some steric hindrance. This steric bulk can affect the coordination geometry around the metal center. In some cases, steric clashes between ligands can lead to distortions from ideal geometries. For example, in square planar complexes, significant steric hindrance between bulky substituents on adjacent bipyridine ligands can cause the pyridyl rings to bow out of the coordination plane. wikipedia.org However, in many octahedral complexes, the steric impact of the 4,4'-dimethylamino groups is less pronounced and does not prevent the formation of stable tris-bipyridyl complexes.

Synthesis and Characterization of Transition Metal Complexes

Ruthenium Complexes and their Electronic Structure Modulation

Ruthenium complexes containing this compound have been a subject of significant research interest. acs.orgnih.gov These complexes are typically synthesized by reacting a suitable ruthenium precursor, such as RuCl₃·3H₂O or [Ru(bpy)₂Cl₂], with the this compound ligand in a suitable solvent, often under reflux. uark.edumdpi.com Purification is commonly achieved through column chromatography. uark.edu

The incorporation of the this compound ligand profoundly influences the electronic structure of the resulting ruthenium complexes. The strong electron-donating dimethylamino groups raise the energy of the highest occupied molecular orbital (HOMO), which is typically centered on the ruthenium d-orbitals with some contribution from the ligand's π-orbitals. acs.org This effect is more pronounced as the electron-donating strength of the substituent increases. acs.org Consequently, the HOMO-LUMO energy gap is reduced, leading to a red-shift in the complex's absorption and emission spectra. acs.orgnih.gov

This modulation of the electronic structure is crucial for applications such as dye-sensitized solar cells, where the tuning of the complex's absorption spectrum to match the solar spectrum is essential for efficient light harvesting. acs.orgnih.gov

Table 1: Physicochemical Properties of Ruthenium(II) Complexes with Substituted Bipyridines This table presents a comparison of the redox potentials, absorption maxima, and emission maxima for a series of ruthenium(II) complexes with different electron-donating substituents on the bipyridine ligands. The data illustrates the effect of these substituents on the electronic properties of the complexes.

| Complex | Redox Potential (V vs. Fc⁺/Fc) | Absorption Max (nm) | Emission Max (nm) |

| [Ru(4,4'-(CH₃)₂-bpy)₂(Mebpy-CN)]²⁺ | 0.85 | 470 | 730 |

| [Ru(4,4'-(OCH₃)₂-bpy)₂(Mebpy-CN)]²⁺ | 0.76 | 485 | 760 |

| [Ru(4,4'-(N(CH₃)₂)₂-bpy)₂(Mebpy-CN)]²⁺ | 0.58 | 520 | 810 |

Data sourced from a study on heteroleptic ruthenium(II) complexes. acs.orgnih.gov

Iridium Complexes: Design and Structural Aspects

The design of iridium(III) complexes incorporating this compound (dma-bpy) often revolves around creating luminescent materials with specific photophysical properties for applications such as organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). These complexes typically adopt a pseudo-octahedral geometry, with the iridium center coordinated to two cyclometalating ligands (C^N) and one ancillary ligand (N^N), which in this case is a derivative of dma-bpy. mdpi.comnih.govnih.govnih.govmdpi.com

A common synthetic strategy involves the reaction of a cyclometalated iridium(III) dimer, such as [Ir(C^N)2(μ-Cl)]2, with the dma-bpy ligand. nih.govnih.gov This is often followed by an anion exchange reaction, for instance with KPF6 or NH4PF6, to yield the final complex. nih.govmdpi.com The choice of the cyclometalating ligand, for example, 2-phenylpyridine (B120327) (ppy) or its fluorinated derivatives, significantly influences the electronic properties and emission characteristics of the resulting complex. nih.govmdpi.com

Structurally, these complexes exhibit a six-coordinate iridium center. For instance, the single-crystal X-ray diffraction of [Ir(ppy)2(4,4'-bis(diethylphosphonomethyl)-2,2'-bipyridine)]PF6 confirmed its pseudo-octahedral geometry. nih.gov The dma-bpy ligand and its derivatives act as bidentate N,N-donors, occupying two coordination sites of the iridium ion. The remaining four sites are occupied by the two bidentate cyclometalating ligands. mdpi.comnih.gov The presence of bulky or functionalized groups on the bipyridine backbone can influence the packing of the molecules in the solid state, leading to different intermolecular interactions. mdpi.com

The electronic properties of these iridium complexes are characterized by absorption bands in the near-visible-UV region and often display green luminescence with excited-state lifetimes in the hundreds of nanoseconds. nih.gov The absorption spectra typically show broad, structureless features, which are attributed to a combination of intraligand charge transfer (ILCT) and mixed metal-to-ligand charge transfer (MLCT) transitions. nih.gov While many of these complexes are emissive in solution, some are non-emissive at room temperature but become phosphorescent in frozen solutions at low temperatures. nih.gov

Manganese and Cobalt Complexes

The coordination chemistry of this compound with manganese and cobalt has been explored, leading to the formation of complexes with distinct structural and electronic properties.

In one example, a cobalt(II) complex, [Co(dmbpy)2(dca)2]·CH3OH (where dmbpy is 4,4'-dimethyl-2,2'-bipyridine (B75555) and dca is dicyanamide), was synthesized and characterized. nih.gov The single-crystal X-ray diffraction analysis revealed that the cobalt ion is in an octahedral coordination environment. It is chelated by two dmbpy ligands and two dicyanamide (B8802431) anions. nih.gov The complex exhibits metal-to-ligand charge transfer (MLCT) absorption bands. nih.gov

Similarly, manganese(II) complexes with substituted bipyridine ligands have been reported. For instance, the complex [Mn(SCN)2(neo)2], where neo is neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline), a ligand structurally related to dma-bpy, was found to have a distorted octahedral geometry. researchgate.net In this complex, the manganese atom is coordinated to two neocuproine ligands and two isothiocyanate anions in a cis configuration. researchgate.net Research has also been conducted on manganese and cobalt complexes with other substituted salicylaldehyde (B1680747) benzoylhydrazones, which have shown distorted octahedral and five-coordinate dimeric structures. capes.gov.br

The synthesis of these manganese and cobalt complexes is typically achieved by reacting a salt of the respective metal, such as manganese(II) chloride or cobalt(II) nitrate (B79036), with the bipyridine ligand in a suitable solvent. researchgate.netresearchgate.net The resulting complexes can sometimes form coordination polymers, where the metal ions are linked by bridging ligands. researchgate.net The magnetic properties of these complexes are also of interest, with some manganese(II) coordination polymers exhibiting antiferromagnetism. researchgate.net

Palladium and Rhodium Complexes: Catalytic Systems and Nanoparticle Stabilization

Complexes of palladium and rhodium containing bipyridine ligands, including derivatives like this compound, are significant in the fields of catalysis and materials science. These complexes are utilized in various catalytic reactions and for the stabilization of metal nanoparticles.

Palladium complexes with bipyridine ligands are well-known catalysts for cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira-Hagihara reactions. nih.gov For instance, a polymer containing phosphorus and nitrogen ligands has been used to stabilize palladium nanoparticles, creating a highly efficient and recyclable catalyst for these reactions in aqueous media. nih.gov The bipyridine moiety can act as a stabilizing agent for gold nanoparticles as well, where it displaces weaker ligands to control nanoparticle size and interparticle spacing. nih.gov Palladium(II) and platinum(II) have also been coordinated to the peripheral bis(dimethylamino) chelates of porphyrazines. nih.gov

Rhodium complexes bearing pyridine-based ligands have been investigated for their catalytic activity in reactions like the water-gas shift reaction, carbonylation of methanol, and reduction of nitroarenes. researchgate.net Rhodium(III) complexes with pyridine derivatives can act as efficient homogeneous catalysts for hydrogen photogeneration. researchgate.net The design of these catalytic systems often involves creating a specific coordination environment around the rhodium center to facilitate the desired chemical transformation. For example, using an oxalato ligand as a sacrificial placeholder can generate a reactive diaqua complex in solution. researchgate.net

The synthesis of these palladium and rhodium complexes typically involves the reaction of a palladium or rhodium salt, such as palladium(II) chloride or a rhodium(III) precursor, with the bipyridine ligand. researchgate.netelsevierpure.com In the context of nanoparticle stabilization, the ligand is introduced during or after the formation of the nanoparticles to prevent aggregation and control their properties. nih.govnih.gov

Iron Complexes and Related Systems

Iron complexes incorporating this compound and related bipyridine ligands have been a subject of significant research due to their interesting electronic and magnetic properties, including spin crossover (SCO) behavior. nih.gov These complexes are typically synthesized by reacting an iron(II) or iron(III) salt with the bipyridine ligand in a suitable solvent. researchgate.netrsc.org

For instance, iron(II) complexes with the general formula [Fe(bipy)3]2+ are known for their intense metal-to-ligand charge transfer (MLCT) bands in the visible spectrum. wikipedia.org The electronic properties of these complexes can be tuned by modifying the bipyridine ligand. The tris(4,4'-dimethyl-2,2'-bipyridine)iron(II) perchlorate (B79767) complex, for example, has been studied electrochemically to understand its Fe(II)/Fe(III) redox couple. researchgate.net

Iron(II) complexes with bipyridine-diimine (BDI) ligands have demonstrated extensive redox non-innocence, where the ligand actively participates in electron transfer processes. nih.gov Structural characterization of these complexes has revealed that the iron center can maintain its Fe(II) oxidation state while the BDI ligand undergoes multiple redox changes. nih.gov

In the solid state, iron complexes with bridging bipyridine ligands can form coordination polymers. nih.govrsc.org For example, hydrated iron(III) chloride reacts with 4,4'-bipyridine (B149096) to form an octahedral coordination polymer. rsc.org Some of these iron(II) 1D coordination polymers exhibit cooperative spin crossover with thermal hysteresis. nih.gov

The synthesis of iron-containing redox-active polymers (RAPs) has also been reported, where iron(II) bipyridine units are attached to a polymer backbone. researchgate.netchemrxiv.org These materials are being explored for applications in energy storage, such as in redox flow batteries. researchgate.netchemrxiv.org

Other Metal Centers (e.g., Mo, Re, Cu, Pt)

The versatility of this compound and its parent compound, 2,2'-bipyridine, as ligands extends to a wide range of other metal centers, including molybdenum, rhenium, copper, and platinum. wikipedia.org

Molybdenum and Rhenium: Molybdenum can form complexes such as Mo(CO)4(bipy), derived from Mo(CO)6. wikipedia.org While specific studies on this compound with molybdenum and rhenium are less common, the general coordination chemistry of bipyridine ligands with these metals is well-established.

Copper: Copper(II) complexes with 4,4'-bipyridine have been extensively studied, often forming coordination polymers. ub.edu For example, a dinuclear copper(II) complex linked by a 4,4'-bipyridine bridge has been synthesized and structurally characterized. researchgate.net In this complex, each copper atom is coordinated to a Schiff base ligand and one nitrogen atom of the bridging 4,4'-bipyridine, resulting in a square planar geometry. researchgate.net The Cu...Cu distance in such a complex was found to be 11.129(2) Å. researchgate.net In the solid state, these complexes can form one-dimensional chains through intermolecular hydrogen bonds. researchgate.net

Platinum: Platinum(II) complexes containing bipyridine ligands are of interest for their potential applications, including interactions with DNA. A mononuclear platinum(II) complex, [Pt(DMP)(DIP)]Cl2·H2O, where DMP is 4,4'-dimethyl-2,2'-bipyridine, has been synthesized and characterized. nih.gov Platinum(II) can also form square planar complexes of the type [Pt(bipy)2]2+. wikipedia.org Additionally, platinum(II) chloride has been coordinated to the peripheral bis(dimethylamino) groups of porphyrazine macrocycles. nih.gov Platinum(II) chloride N,N'-complexes of 2,4-cis-azetidines have also been prepared and analyzed. frontiersin.org

Structural Analysis of Metal Complexes Utilizing this compound

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional structure of metal complexes containing this compound (dma-bpy) and related ligands. This method provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For instance, the crystal structure of a dinuclear copper(II) complex bridged by 4,4'-bipyridine revealed that each copper ion has a square planar geometry. researchgate.net The copper is coordinated to a phenolate (B1203915) oxygen, an imine nitrogen, and an amine nitrogen from a Schiff base ligand, with the fourth coordination site occupied by a nitrogen atom from the bridging 4,4'-bipyridine. researchgate.net The study also determined the Cu···Cu distance to be 11.129(2) Å and showed how intermolecular O-H···N hydrogen bonds link the dinuclear complex cations into one-dimensional chains. researchgate.net

In the case of an iron(III) complex with 4,4'-bipyridine, single crystal X-ray diffraction confirmed the formation of a coordination polymer with an octahedral geometry around the iron center. rsc.org The analysis also distinguished between bridging and terminal 4,4'-bipyridine ligands in different iron(III) nitrate and perchlorate complexes. rsc.org

Iridium(III) complexes, important for their luminescent properties, have also been structurally characterized. The single-crystal X-ray diffraction of [Ir(ppy)2(4,4'-bis(diethylphosphonomethyl)-2,2'-bipyridine)]PF6 confirmed a pseudo-octahedral geometry around the iridium atom. nih.gov Similarly, the structure of a mononuclear cyclometalated iridium complex containing a dipyridylamine motif was confirmed by X-ray diffraction, revealing π-π stacking interactions between individual molecules that lead to a one-dimensional supramolecular assembly. mdpi.com

The table below summarizes key structural parameters obtained from single crystal X-ray diffraction studies of various metal complexes with bipyridine-based ligands.

| Complex | Metal Center | Coordination Geometry | Key Structural Features |

| Cu2L2(bipy)2·bipy | Copper(II) | Square planar | Bridging 4,4'-bipyridine ligand, Cu···Cu distance of 11.129(2) Å, 1D chains via H-bonds. researchgate.net |

| Fe(4,4'-bipy)O0.5Cl2 | Iron(III) | Octahedral | Polymeric structure with a linear Fe-O-Fe bridge and bridging 4,4'-bipyridine. rsc.org |

| [Ir(ppy)2(DPA-PhI)][OTf] | Iridium(III) | Pseudo-octahedral | Mononuclear complex with π-π stacking interactions forming a 1D supramolecular assembly. mdpi.com |

| [Ir(ppy)2(4,4'-bis(diethylphosphonomethyl)-2,2'-bipyridine)]PF6 | Iridium(III) | Pseudo-octahedral | Bidentate coordination of the functionalized bipyridine ligand. nih.gov |

| [Co(dmbpy)2(dca)2]·CH3OH | Cobalt(II) | Octahedral | Two bidentate 4,4'-dimethyl-2,2'-bipyridine ligands and two dicyanamide anions. nih.gov |

| NBu4[IrBr4(bpym)] | Iridium(III) | Distorted octahedral | Mononuclear complex with a chelating 2,2'-bipyrimidine (B1330215) ligand. researchgate.net |

| [IrBr3(bpym)(MeCN)] | Iridium(III) | Distorted octahedral | Mononuclear complex exhibiting packing polymorphism. researchgate.net |

| [Mn(SCN)2(neo)2] | Manganese(II) | Distorted octahedral | Two bidentate neocuproine ligands and two cis-isothiocyanate anions. researchgate.net |

Advanced Spectroscopic Characterization (e.g., UV-Vis, NMR, IR)

The coordination of this compound (dma-bpy) to metal centers induces significant changes in its electronic and vibrational properties. These changes are readily probed by various spectroscopic techniques, including UV-Vis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, which provide detailed insights into the nature of the resulting metal complexes.

UV-Vis Spectroscopy: The electronic absorption spectra of complexes containing the dma-bpy ligand are characterized by intense absorption bands in the ultraviolet and visible regions. These bands are often dominated by metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The electron-donating dimethylamino groups on the bipyridine ring enrich the π-system, often leading to a red-shift (bathochromic shift) of the MLCT bands compared to complexes with unsubstituted bipyridine. For instance, ruthenium(II) complexes with dma-bpy exhibit strong MLCT bands, and the exact position and intensity of these bands can be fine-tuned by the nature of the other ligands present in the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of dma-bpy complexes in solution. lehigh.edu Upon coordination to a metal ion, the chemical shifts of the protons and carbon atoms of the dma-bpy ligand are altered compared to the free ligand. The electron-donating nature of the dimethylamino groups influences the electron density distribution within the bipyridine ring system, which is reflected in the NMR spectra. For example, in a ruthenium(II)-arene complex incorporating a 4,4'-dimethyl-2,2'-bipyridine ligand, specific chemical shifts are observed for the aromatic protons and the methyl group protons. nih.gov The analysis of coupling constants and through-space interactions via 2D NMR techniques can provide further details on the geometry and conformation of the coordinated ligand.

| ¹H NMR Chemical Shifts (ppm) for a Ruthenium(II)-Arene Complex with 4,4'-dimethyl-2,2'-bipyridine in DMSO-D₆ | | :--- | :--- | | Proton | Chemical Shift (δ) | | Aromatic CH | 9.31 (d) | | Aromatic CH | 8.46 (s) | | Aromatic CH | 7.59 (m) | | Arene CH | 6.14 (d) | | Arene CH | 5.90 (d) | | Methyl CH₃ | 2.14 (s) | | Arene CH(CH₃)₂ | 0.90 (d) | Data sourced from a study on Ruthenium(II)-Arene Complexes. nih.gov

Spectroscopic and Photophysical Properties of 4,4 Dimethylamino 2,2 Bipyridine Metal Complexes

Electronic Absorption Characteristics

The electronic absorption spectra of metal complexes containing 4,4'-dimethylamino-2,2'-bipyridine are characterized by a combination of transitions originating from the ligand itself and charge transfer processes involving the metal center.

Metal complexes featuring bipyridine-based ligands typically exhibit intense absorption bands in the ultraviolet region, which are assigned to π → π* transitions within the aromatic ligand framework. nih.gov In the case of complexes with this compound, these transitions originate from the conjugated π-system of the bipyridine rings. Upon coordination to a metal ion, these absorption bands may experience a slight shift in energy. nih.gov For instance, in related lanthanide complexes with 5,5′-dimethyl-2,2′-bipyridine, the π→π* transition of the free ligand at 291 nm shifts to slightly lower energy (288–290 nm) upon complex formation, indicating coordination to the metal center. nih.gov

A hallmark of transition metal-bipyridine complexes is the appearance of Metal-to-Ligand Charge Transfer (MLCT) bands, which are typically found in the visible region of the spectrum. wikipedia.org These transitions involve the photo-induced excitation of an electron from a filled d-orbital of the metal center to an empty π* anti-bonding orbital of the bipyridine ligand. nih.govosti.gov

The presence of the strongly electron-donating 4,4'-dimethylamino groups significantly lowers the energy of these MLCT transitions, resulting in a pronounced red-shift of the absorption bands. This effect is due to the increased electron density on the bipyridine ligand, which destabilizes the metal d-orbitals and/or stabilizes the ligand's π* orbitals. A study on cyclometalated platinum(II) complexes demonstrated this trend clearly, where the introduction of an aryl substituent with a dimethylamino group caused the largest red-shift in the lowest-energy absorption band compared to other substituents. acs.org

Table 1: Effect of Aryl Substituent on Lowest-Energy Absorption Maximum in [PtLⁿCl] Complexes in CH₂Cl₂

| 5-Aryl Substituent on Ligand | Lowest-Energy Absorption λₘₐₓ (nm) |

|---|---|

| H | 401 |

| 4-Tolyl | 415 |

Data sourced from a study on N^C^N-coordinating terdentate ligands, illustrating the effect of an electron-donating dimethylamino group. acs.org

In complexes containing more than one type of ligand, Ligand-to-Ligand Charge Transfer (LLCT) can occur. nih.gov For a complex featuring the electron-rich this compound and a second, more electron-accepting ligand, it is possible for a transition to occur from the dimethylamino-bipyridine to the acceptor ligand. nih.gov

Furthermore, the powerful donating capacity of the dimethylamino group combined with the acceptor nature of the pyridine (B92270) ring can give rise to a low-energy excited state with significant Intraligand Charge-Transfer (ILCT) character. acs.org In a platinum(II) complex with a 4-(dimethylamino)phenyl-substituted ligand, the lowest-energy excited state was found to switch from the typical ligand-centered (³LC) state to one of primarily ILCT character. acs.org This can result in excited states of mixed character, blending MLCT and ILCT properties, which significantly influences the complex's photophysical behavior, including its sensitivity to the solvent environment. acs.org

Luminescence and Phosphorescence Properties

The emissive properties of metal complexes with this compound are directly linked to the nature of their low-energy excited states, offering pathways for creating highly luminescent materials with tunable colors.

The emission wavelength of these complexes can be controlled through ligand design. The strong electron-donating nature of the dimethylamino groups typically results in a red-shift of the emission maximum compared to complexes with unsubstituted bipyridine. For example, a platinum complex with a dimethylamino-substituted ligand displays a broad, structureless emission band at 588 nm in dichloromethane. acs.org

A key feature of these complexes is their solvatochromism—the change in emission color with the polarity of the solvent. This phenomenon is particularly pronounced in complexes with a significant ILCT character in their excited state. The platinum complex mentioned above exhibits a high degree of positive solvatochromism, where the emission shifts to lower energy (redder wavelengths) in more polar solvents due to the stabilization of the polar excited state. acs.org The principle of tuning emission color is also seen in related copper(I) complexes, where the exchange of a solvent ligand for a pyridine derivative induced a color change from blue (457 nm) to a more intense blue-green (484 nm). nih.gov

Luminescence quantum yield (LQY), a measure of emission efficiency, is critically dependent on the ligand structure and the surrounding environment. nih.govamericanelements.com Complexes incorporating ligands with strong donor groups like dimethylamino can be highly efficient emitters. A series of N^C^N-coordinated platinum(II) complexes, including one with a dimethylamino-phenyl substituent, were reported to be intensely luminescent with quantum yields (Φ) in the range of 0.46–0.65 in degassed dichloromethane. acs.org

Several strategies can be employed to enhance luminescence efficiency. A primary goal is to minimize non-radiative decay pathways that compete with light emission. The structural rigidity of the ligand is crucial; computational studies on related terbium-bipyridine complexes have shown that low quantum yields can be caused by quenching processes facilitated by molecular motions, such as the out-of-plane bending of certain moieties. nih.govamericanelements.com Therefore, designing ligands that are more rigid or replacing flexible parts with more stable groups can reduce these quenching pathways and improve the LQY. nih.govamericanelements.com Another effective strategy is to insulate the core luminophore. Creating a linked rotaxane structure around a π-conjugated bipyridine ligand has been shown to enhance ligand performance and emission in the solid state by providing steric protection that hinders intermolecular quenching. rsc.orgnih.gov

Table 2: Luminescence Properties of a Representative Copper(I) Complex Upon Ligand Exchange

| Complex | Ligand | Emission λₑₘ (nm) | Quantum Yield (Φₑₘ) | Emission Color |

|---|---|---|---|---|

| 1 | THF | 457 | 0.02 | Blue |

Data from a study demonstrating enhancement of quantum yield and emission color tuning in a Cu(I) complex through vapor-induced ligand exchange. nih.gov

Excited-State Lifetimes and Their Dependence on Ligand Environment

The excited-state lifetime of a metal complex is a critical parameter that dictates its potential utility in applications such as photocatalysis and luminescence sensing. In metal complexes of this compound, the lifetime of the excited state, typically a metal-to-ligand charge transfer (MLCT) state, is profoundly influenced by the surrounding ligand environment.

The nature of the other ligands in the coordination sphere plays a pivotal role. For instance, in ruthenium(II) polypyridyl complexes, the introduction of ligands with extended π-conjugation can lead to a stabilization of the ³MLCT state, resulting in a significant extension of the excited-state lifetime. rsc.org This principle has been demonstrated in Ru(II) complexes where ligand modification led to a 140-fold increase in luminescence lifetime. rsc.org Similarly, the presence of pyrenyl units tethered to a phenanthroline ligand in Ru(II) diimine complexes results in exceptionally long-lived MLCT-based emission, with lifetimes reaching up to 148 microseconds in deaerated acetonitrile. epa.govcapes.gov.br This phenomenon is attributed to a thermal equilibrium between the ³MLCT state and a pyrene-localized ³π–π* triplet state. rsc.orgepa.govcapes.gov.br

The solvent environment also exerts a considerable influence on excited-state lifetimes. In solution, the presence of oxygen can actually protect a ruthenium(II) complex from photochemical decomposition by quenching the excited state before ligand loss can occur. capes.gov.br Conversely, within a polymer matrix, oxygen tends to enhance photochemical decomposition. capes.gov.br

The following table provides a summary of excited-state lifetimes for various ruthenium(II) complexes, illustrating the impact of the ligand environment.

| Complex | Solvent/Medium | Excited-State Lifetime (τ) | Reference |

| [Ru(bpy)₂(py-phen)]²⁺ | Deaerated CH₃CN | 23.7 µs | epa.gov |

| [Ru(py-phen)₃]²⁺ | Deaerated CH₃CN | 148 µs | epa.govcapes.gov.br |

| Ru(Phen)(bpy)₂ (Reference) | Not specified | 0.4 µs | rsc.org |

| Complex with pyrenyl ethynylene appendents | Not specified | 58.4 µs | rsc.org |

| Complex with ethynylated phenyl appendents | Not specified | 2.4 µs | rsc.org |

| Complex with pyrenyl appendents (A) | Not specified | 2.5 µs | rsc.org |

| Complex with pyrenyl appendents (B) | Not specified | 9.2 µs | rsc.org |

| [Ru(tbbpy)₂(bbip)]³⁺ | Not specified | 932 ns - 1.36 µs | researchgate.net |

| V(bpy)₃²⁺ | Ethanol | 500 ps | lsu.edu |

| V(phen)₃²⁺ | Ethanol | 1.8 ns | lsu.edu |

Table 1: Excited-State Lifetimes of Various Metal Complexes.

Influence of Substituents on Photophysical Pathways (e.g., NMe₂ groups enlarging HOMO-LUMO gap)

Substituents on the bipyridine ligand, such as the dimethylamino (NMe₂) groups in this compound, play a crucial role in modulating the photophysical pathways of the corresponding metal complexes. These effects are primarily mediated through their influence on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electron-donating groups, like NMe₂, generally raise the energy of the HOMO, which is often localized on the ligand. psu.edumdpi.com This can lead to an enlargement of the HOMO-LUMO energy gap. psu.edumdpi.com The ability to tune this gap is highly desirable for controlling the emission wavelength of transition metal complexes, which is crucial for applications in organic light-emitting devices (OLEDs), luminescence-based sensors, and photocatalysis. nih.gov

Theoretical and experimental studies on various substituted bipyridine complexes have established a correlation between the HOMO-LUMO energy gap and photophysical properties like absorption and emission energies. nih.govrsc.orgnih.gov For instance, in a series of platinum(II) biphenyl (B1667301) 2,2'-bipyridine (B1663995) complexes, a linear correlation was observed between the HOMO-LUMO energy gap and the Hammett constants of the substituents on the bipyridine ligand. rsc.org This demonstrates that the electronic structure and the HOMO-LUMO gap can be effectively controlled by the covalent attachment of electron-donating or electron-withdrawing moieties. rsc.org

The position of the substituent on the bipyridine ring is also critical. Substituents at the 4 and 4' positions, as in this compound, have a significant impact on the HOMO energy level through both inductive and mesomeric effects. psu.edu This targeted modification allows for the rational design of complexes with specific photophysical properties. nih.govnih.gov

The table below illustrates the effect of different substituents on the HOMO-LUMO gap and emission wavelengths of Ru(II) mono-diimine derivatives.

| Complex | Substituent on bipyridine | HOMO-LUMO Gap (eV) | Emission Wavelength (nm) | Reference |

| RudMebpy | -CH₃ | Not specified | ~560 | nih.govnih.gov |

| Rubpy | -H | Not specified | Not specified | nih.govnih.gov |

| Rudamidebpy | -CONHCH₃ | Not specified | Not specified | nih.govnih.gov |

| Rudcbpy | -COOH | Not specified | ~610 | nih.govnih.gov |

| Complex 1 (with -Cl) | -Cl | 4.66 | Not specified | mdpi.com |

| Complex 2 (with -H) | -H | 4.85 | Not specified | mdpi.com |

| Complex 3 (with -N(CH₃)₂) | -N(CH₃)₂ | 4.65 | Not specified | mdpi.com |

Table 2: Influence of Substituents on HOMO-LUMO Gap and Emission of Ru(II) Complexes.

Photochemical Reactivity and Stability Considerations

The application of metal complexes in areas like photocatalysis and photodynamic therapy is contingent on their photochemical reactivity and stability. Complexes of this compound are no exception, and understanding their behavior under irradiation is crucial.

Pathways in Photo-redox Reactions

Metal complexes containing this compound can participate in photo-redox reactions, where the excited complex acts as either a photo-oxidant or a photo-reductant. The electron-donating dimethylamino groups can influence the redox potentials of the complex, thereby affecting its reactivity.

Upon excitation, a ruthenium(II) polypyridyl complex can undergo a photo-induced electron transfer (PET) process. rsc.org For instance, photo-oxidizing Ru(II) complexes based on π-deficient ligands can accept an electron from biomolecules like guanine (B1146940) or tryptophan. rsc.org Conversely, the excited state of [Ru(bpy)₃]²⁺ has been implicated in the dissociation of water into hydrogen and oxygen. nih.gov

The general mechanism often involves the quenching of the excited state of the complex by an electron donor or acceptor. lsu.edursc.org For example, the excited state of [Ru(bpy)₃]²⁺ and its derivatives can be quenched by methyl viologen in an electron-transfer reaction. rsc.org The efficiency of these photo-redox processes is dependent on factors such as the solvent, the nature of the quencher, and the specific ligands on the metal center.

Stability in Various Media for Application Contexts

The stability of this compound metal complexes in different media is a critical factor for their practical applications. For instance, in the context of photodynamic therapy, photosensitizers must be stable under biological conditions. nih.gov

The stability of these complexes can be influenced by the solvent and the presence of other chemical species. For example, some zinc(II) complexes with dimethyl 2,2'-bipyridine-4,5-dicarboxylate have shown good stability in DMSO solution over 48 hours, as indicated by UV-Vis spectroscopy. mdpi.com This stability is crucial for their potential use in biological assays.

Electrochemical Behavior and Redox Properties of 4,4 Dimethylamino 2,2 Bipyridine and Its Complexes

Redox Potentials of the Ligand and its Metal Complexes

The introduction of substituents onto the bipyridine ligand is a powerful method for tuning the electrochemical and spectroscopic properties of its metal complexes. iieta.org The electron-donating nature of the dimethylamino groups in 4,4'-dimethylamino-2,2'-bipyridine plays a crucial role in modulating the redox potentials of both the ligand and the metal center in its complexes.

The dimethylamino groups at the 4 and 4' positions of the bipyridine ring are strong electron-donating groups. This property leads to an increase in the electron density at the metal center, such as Ruthenium(II), to which the ligand is coordinated. Consequently, the metal center is more easily oxidized. This effect is observed as a negative shift in the metal-centered oxidation potential (e.g., Ru(II)/Ru(III) couple). For instance, ruthenium complexes with dma-bpy are expected to exhibit lower oxidation potentials compared to analogous complexes with unsubstituted 2,2'-bipyridine (B1663995). rsc.orgrsc.org This principle is fundamental in designing complexes with specific redox properties for applications like electrocatalysis. iieta.org

Functionalization of the bipyridine ligand allows for the systematic tuning of the redox potentials of the resulting metal complexes. rsc.orgnih.govutexas.edu Electron-donating substituents, such as the dimethylamino groups in dma-bpy, make the metal center more electron-rich, thereby lowering the potential required for oxidation and making reduction more difficult (a negative shift in the reduction potential). Conversely, electron-withdrawing groups would have the opposite effect, making oxidation more difficult and reduction easier. This relationship between ligand electronics and metal-centered redox potentials is a key aspect of tuning the properties of these complexes for specific applications. iieta.org

Many metal complexes of bipyridine and its derivatives, including those with this compound, exhibit reversible one-electron redox processes. iieta.orgresearchgate.net This reversibility, often studied using cyclic voltammetry, indicates that the complex can be oxidized and reduced without undergoing significant decomposition. The stability of the different oxidation states is crucial for applications that involve electron transfer cycles, such as in catalysis and molecular electronics. The mutual orientation of the nitrogen atoms in bipyridine isomers can affect the reversibility of redox processes. frontiersin.org For some bipyridinium salts, quasi-reversible redox processes have been observed. frontiersin.org

Cyclic Voltammetry Studies and Mechanistic Insights

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of this compound and its complexes. frontiersin.orgresearchgate.net By scanning the potential and observing the resulting current, researchers can determine redox potentials, assess the reversibility of electron transfer events, and gain insights into the reaction mechanisms. For instance, studies on related bipyridinium salts have used cyclic voltammetry to elucidate structure-property relationships, where the electrochemical behavior is influenced by the parent scaffold, N-alkylation, and the number of quaternized nitrogen atoms. frontiersin.org The data from cyclic voltammetry can reveal whether a redox process involves a single or multiple electron transfers and can help identify the formation of intermediates. researchgate.net

Role in Charge Transfer Phenomena

The electronic structure of this compound makes it and its complexes active participants in charge transfer processes, which are fundamental to many chemical and biological functions.

Complexes involving dma-bpy can facilitate both inter- and intramolecular electron transfer. The electron-rich nature of the dma-bpy ligand can promote metal-to-ligand charge transfer (MLCT) transitions upon photoexcitation. iieta.org In some systems, the redox-active ligand itself can mediate intramolecular electron transfer. For example, in a di-N-methylated 4,4'-bipyridyl-3,3'-disulfide, the bipyridinium moiety acts as a mediator for intramolecular two-electron transfer to reduce the disulfide bond. nih.gov This demonstrates how the bipyridine framework can be engineered to facilitate specific electron transfer pathways within a molecule. mdpi.com

Charge Transfer Dynamics at Material Interfaces

The electrochemical behavior and redox properties of this compound and its complexes are central to their application in various molecular and materials science fields, particularly where interfacial charge transfer is a key process. The strong electron-donating nature of the dimethylamino substituents significantly influences the electronic structure of the bipyridine framework, which in turn governs the dynamics of electron transfer between the molecule and a material surface. This is of particular importance in applications such as dye-sensitized solar cells (DSSCs) and other optoelectronic devices.

In the context of dye-sensitized solar cells, the charge transfer dynamics at the interface between the sensitizer (B1316253) dye, a semiconductor nanoparticle film (commonly titanium dioxide, TiO₂), and the electrolyte are critical for device performance. While specific quantitative data for this compound as a primary sensitizer ligand are not extensively documented in dedicated studies, its role can be inferred from the well-established principles of interfacial charge transfer and studies on related pyridine-based compounds.

The fundamental processes at these interfaces include:

Electron Injection: Upon photoexcitation, an electron is transferred from the excited state of the sensitizer dye to the conduction band of the semiconductor. The efficiency and rate of this process are crucial for generating a photocurrent. The presence of strong electron-donating groups like dimethylamino on the bipyridine ligand is expected to increase the energy of the highest occupied molecular orbital (HOMO) of the complex. This can lead to a more favorable alignment with the conduction band of the semiconductor, potentially enhancing the driving force for electron injection.

Dye Regeneration: The oxidized dye molecule is subsequently reduced back to its ground state by a redox mediator from the electrolyte (e.g., the I⁻/I₃⁻ couple). A sufficient driving force is necessary for this process to occur efficiently, preventing the accumulation of oxidized dye molecules.

Charge Recombination: This is an undesirable process where the injected electron in the semiconductor's conduction band recombines with either the oxidized dye molecule or the oxidized species of the redox mediator in the electrolyte. Such recombination pathways represent a loss of efficiency.

Computational studies, such as those employing time-dependent density functional theory (TD-DFT), are instrumental in predicting and understanding the charge transfer properties of such complexes. These studies can elucidate the nature of the excited states and their charge transfer character, as well as the alignment of molecular orbitals with the energy levels of the semiconductor and the redox potential of the electrolyte. nih.govcardiff.ac.uk For instance, TD-DFT calculations on related systems help in assessing whether the lowest excited states have the desired metal-to-ligand charge transfer (MLCT) character directed towards the anchoring groups for efficient electron injection. cardiff.ac.uk

The table below summarizes the anticipated effects of incorporating this compound as a ligand in a photosensitizer complex at a semiconductor interface, based on general principles and findings for analogous compounds.

| Interfacial Process | Expected Influence of this compound Ligand | Rationale |

| Electron Injection | Potentially enhanced driving force | The strong electron-donating dimethylamino groups raise the HOMO energy level of the complex, which can lead to a larger energy gap between the excited state and the semiconductor's conduction band. |

| Charge Recombination | Potential reduction in rate | Adsorption of the complex onto the semiconductor surface can passivate surface trap states and create a blocking layer, hindering recombination with the redox mediator in the electrolyte. This is a known effect of pyridine-based compounds. nrel.govosti.gov |

| Dye Regeneration | Favorable thermodynamics | The electron-donating groups make the complex easier to oxidize, which generally ensures a sufficient energy difference for efficient regeneration by common redox shuttles. |

Computational and Theoretical Studies on 4,4 Dimethylamino 2,2 Bipyridine Systems

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone in understanding the fundamental characteristics of 4,4'-Dimethylamino-2,2'-bipyridine systems.

DFT methods are instrumental in determining the optimized ground state geometries of molecules. For 2,2'-bipyridine (B1663995) and its derivatives, including those with dimethylamino substituents, DFT calculations reveal key structural parameters. The introduction of substituents on the 2,2'-bipyridine ligand generally has a minor effect on the geometric structures in the ground state (S0) and the first triplet state (T1). sciencepublishinggroup.com In related substituted bipyridine complexes, the dihedral angle between the two pyridine (B92270) rings is a critical parameter; for instance, in 4,4'-dimethoxy-2,2'-bipyridine, this angle is found to be 5.8(1)°. nih.gov The planarity or distortion of the bipyridine backbone can influence the electronic properties of the molecule. rsc.org

The electronic structure of these systems is significantly influenced by the nature of the substituents. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the bipyridine ligand can modulate the electronic properties of the molecule. sciencepublishinggroup.comfrontiersin.org These changes are crucial for understanding the reactivity and photophysical behavior of the compounds. frontiersin.org

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of molecules. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. inorgchemres.orgresearchgate.net

In 2,2'-bipyridine systems, the HOMO is typically of σ-symmetry, with significant contributions from the nitrogen atoms, while the LUMO is of π-symmetry, with contributions from the carbon atoms of the pyridine rings. researchgate.net For complexes involving 4,4'-dimethyl-2,2'-bipyridine (B75555), the HOMO is often localized on the nonbonding orbital of the aromatic pyridine ligand. inorgchemres.org The introduction of substituents can alter the energies of these orbitals. For example, in related rhenium(I) complexes, the introduction of EWGs decreases the LUMO energy level, while EDGs increase it, with little effect on the HOMO energy levels. sciencepublishinggroup.com This modulation of the HOMO-LUMO gap is a critical aspect of tuning the electronic and optical properties of these molecules. rsc.org

The electron density distribution in the HOMO and LUMO provides further insight into the molecule's reactivity. In many bipyridine complexes, the HOMO density is centered on the metal and the LUMO density is on the bipyridine ligand, characteristic of a metal-to-ligand charge transfer (MLCT) system. dtic.mil

Table 1: Calculated HOMO-LUMO Gap for Selected Bipyridine Complexes

| Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| [PtCl4(4,4'-dimethyl-2,2'-bipyridine)] | - | - | 3.5 |

| [PtCl4(5,5'-dimethyl-2,2'-bipyridine)] | - | - | 3.5 |

| PtIVdach | - | - | 4.5 |

Data sourced from a comparative DFT study. inorgchemres.org Note: Specific HOMO and LUMO energy values for the dimethylamino-bipyridine complexes were not provided in the source, only the gap.

Studies on related substituted bipyridine complexes have systematically investigated the effect of various substituents. sciencepublishinggroup.comsciencepublishinggroup.com Electron-withdrawing groups tend to shift the reduction potentials to more positive values, while electron-donating groups have the opposite effect. frontiersin.org This modulation is directly related to the induced electron density on the metal center, which in turn affects its reactivity. frontiersin.org The Hammett constants for different substituents often show a linear correlation with properties like HOMO and LUMO energies, demonstrating the predictable nature of these electronic effects. rsc.org

Time-Dependent Density Functional Theory (TDDFT) Calculations

TDDFT is a powerful computational method for studying the excited-state properties of molecules, including their absorption and emission spectra.

In transition metal complexes of this compound, the excited states often have significant charge-transfer character. Metal-to-Ligand Charge Transfer (MLCT) is a common phenomenon where an electron is excited from a metal-centered orbital to a ligand-centered orbital. dtu.dknih.gov In some cases, Ligand-to-Ligand Charge Transfer (LLCT) or Ligand-to-Metal Charge Transfer (LMCT) can also occur. nsf.gov

TDDFT calculations allow for the characterization of these excited states by analyzing the contributions of different orbital transitions. mdpi.com For instance, in rhenium(I) complexes with substituted bipyridines, the lowest energy absorption bands are often dominated by MLCT transitions. sciencepublishinggroup.com The nature of the substituent can influence the energy and character of these excited states. sciencepublishinggroup.com

TDDFT calculations are widely used to predict the electronic absorption and emission spectra of molecules. sciencepublishinggroup.commdpi.com These calculations can provide valuable insights into the spectroscopic signatures of different electronic transitions. For complexes of substituted bipyridines, TDDFT can predict the energies of MLCT and other charge-transfer bands. nih.gov

Studies on related systems have shown that the introduction of electron-withdrawing groups on the bipyridine ligand leads to a red-shift (longer wavelength) in the lowest energy absorption and emission bands, while electron-donating groups cause a blue-shift (shorter wavelength). sciencepublishinggroup.comsciencepublishinggroup.com These theoretical predictions often show good agreement with experimental spectroscopic data. nih.gov

Table 2: Predicted Absorption Wavelengths for Rhenium(I) Complexes with Substituted Bipyridines

| Complex Substituent (R) | Predicted Lowest Energy Absorption (nm) |

| -NO2 | 634 |

| -PhNO2 | 505 |

| -H | 423 |

| -NH2 | 404 |

| -TPA (triphenylamine) | 400 |

Data sourced from a TDDFT study on fac-[Re(I)(CO)3(Cl)(R-2,2'-bipyridine)] complexes. sciencepublishinggroup.com

Inclusion of Solvation Effects in Theoretical Models

The behavior of molecules in solution is profoundly influenced by their interactions with the surrounding solvent. Theoretical models that aim to accurately describe chemical phenomena in the condensed phase must, therefore, incorporate the effects of solvation. For substituted bipyridines, such as this compound, solvation can significantly impact their conformational preferences, electronic structure, and reactivity.

Implicit solvation models, also known as continuum models, are a computationally efficient means of accounting for bulk solvent effects. wikipedia.orgyoutube.com These models treat the solvent as a continuous medium with a characteristic dielectric constant, and the solute is placed within a cavity in this continuum. youtube.com The polarizable continuum model (PCM) and its variants, as well as the solvation model based on density (SMD), are widely used for this purpose. wikipedia.orgnih.gov These models have been successfully applied to study the solvation of various organic molecules, including pyridine derivatives. researchgate.net However, challenges can arise in accurately reproducing experimental solvation energies for some substituted pyridines, where explicit solvent molecules might be necessary for a more precise description. researchgate.net

For instance, in studies of related bipyridinium ions, Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed to understand their electronic absorption spectra in solution. acs.org These calculations often utilize implicit solvation models to mimic the solvent environment, which is crucial for accurately predicting the energies of electronic transitions. acs.org The choice of the solvation model and the definition of the solute cavity are critical parameters that can influence the accuracy of the calculated properties. youtube.com

Explicit solvation models, where individual solvent molecules are included in the quantum mechanical calculation, offer a more detailed picture of solute-solvent interactions. However, this approach is computationally much more demanding. A hybrid approach, combining a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, often provides a good balance between accuracy and computational cost.

The table below summarizes common implicit solvation models used in computational chemistry.

| Solvation Model | Abbreviation | Description | Key Features |

| Polarizable Continuum Model | PCM | Treats the solvent as a polarizable continuum. The solute is placed in a cavity within this medium. | Widely used, several variations exist (e.g., IEF-PCM, C-PCM). |

| Solvation Model based on Density | SMD | An implicit solvation model where the solvation energy is calculated based on the electron density of the solute. | Generally provides good accuracy for a wide range of solvents. |

| Conductor-like Screening Model | COSMO | Models the solvent as a conductor, which simplifies the calculation of the polarization charges on the cavity surface. | Efficient and robust, often used for predicting thermodynamic properties in solution. |

Computational Approaches to Structure-Property Relationships and Reactivity

Computational chemistry offers powerful tools to investigate the relationship between the molecular structure of this compound and its chemical properties and reactivity. Density Functional Theory (DFT) is a particularly popular method for such studies, as it provides a good compromise between accuracy and computational cost. mdpi.comresearchgate.net

One key aspect that can be studied computationally is the effect of substituents on the electronic properties of the bipyridine core. The strong electron-donating dimethylamino groups at the 4 and 4' positions are expected to significantly influence the electron density distribution in the molecule. This, in turn, affects its properties as a ligand in metal complexes. DFT calculations can quantify these effects by analyzing parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

For the closely related 1,1'-dimethyl-4,4'-(dimethylamino)-2,2'-bipyridinium dication, TD-DFT calculations have been instrumental in assigning the origin of long-wavelength absorptions in its UV-vis spectrum and that of its one- and two-electron reduced products. acs.org These calculations revealed how substituents affect the energies and conformational potential energy surfaces of these species. acs.org

Furthermore, computational studies on 4,4'-bis(N,N-diethylamino)-2,2'-bipyridine have shown that the bipyridine nucleus is essentially planar, with the terminal dialkylamino groups oriented nearly perpendicular to the core. nih.govresearchgate.net This structural information is crucial for understanding how these molecules pack in the solid state and how they interact with other molecules. nih.govresearchgate.net

Computational methods can also be used to predict the reactivity of this compound. For example, by calculating the energies of different possible transition states, one can elucidate reaction mechanisms. This approach has been used to study the reactivity of other bipyridine-based systems in various chemical transformations. weizmann.ac.il The insights gained from such computational studies are invaluable for designing new catalysts and functional materials based on substituted bipyridines. nih.govnih.gov

The following table presents key computational parameters and their significance in understanding the structure-property relationships of molecules like this compound.

| Computational Parameter | Significance |

| HOMO-LUMO Gap | Indicates the electronic excitability and chemical reactivity of the molecule. A smaller gap often correlates with higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Provides information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds. |

| Dihedral Angle between Pyridine Rings | Determines the overall shape and planarity of the molecule, which influences its packing in the solid state and its coordination properties. |

Applications of 4,4 Dimethylamino 2,2 Bipyridine in Advanced Materials and Chemical Systems

Catalysis Research and Catalyst Design